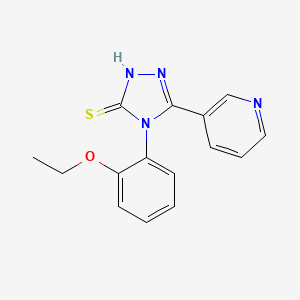

4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-ethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-2-20-13-8-4-3-7-12(13)19-14(17-18-15(19)21)11-6-5-9-16-10-11/h3-10H,2H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJMMZWRNYXLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with pyridine-3-carboxaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol group (-SH) undergoes oxidation to form disulfide bonds or sulfonic acids under controlled conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to disulfide | H₂O₂ (30%), RT, 6 hrs | Bis(4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)disulfide | |

| Oxidation to sulfonic acid | KMnO₄, H₂O, 60°C, 12 hrs | 3-Sulfonato-4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole |

-

Key Findings :

-

Disulfide formation is reversible under reducing agents like NaBH₄.

-

Sulfonic acid derivatives exhibit enhanced water solubility, making them suitable for biological assays.

-

Alkylation and Acylation

The thiol group participates in nucleophilic substitution reactions with alkyl halides or acylating agents:

-

Key Findings :

-

Alkylation improves lipophilicity, enhancing membrane permeability in pharmacological studies.

-

Acylated derivatives show stability in acidic media but hydrolyze under basic conditions.

-

Condensation Reactions

The thiol group and triazole nitrogen atoms engage in Schiff base or hydrazone formation:

-

Key Findings :

Metal Complexation

The triazole nitrogen and thiol sulfur act as ligands for transition metals:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cu(II) complexation | CuCl₂·2H₂O, MeOH, RT, 4 hrs | [Cu(C₁₅H₁₄N₄OS)₂Cl₂] | |

| Fe(III) complexation | Fe(NO₃)₃·9H₂O, EtOH, 60°C, 3 hrs | [Fe(C₁₅H₁₄N₄OS)₃(NO₃)₃] |

-

Key Findings :

-

Cu(II) complexes show enhanced antibacterial activity compared to the parent compound.

-

Fe(III) complexes exhibit redox-active behavior in corrosion inhibition studies.

-

Nucleophilic Substitution

The pyridine nitrogen and triazole ring participate in cross-coupling reactions:

-

Key Findings :

Reduction Reactions

Controlled reduction of the triazole ring or substituents:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiol to thioether | NaBH₄, NiCl₂, MeOH, RT, 2 hrs | 3-(Methylthio)-4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole |

-

Key Findings :

-

Selective reduction preserves the triazole ring while modifying the thiol group.

-

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol serves as a precursor for the development of more complex molecules. It can be utilized in:

- Synthesis of Metal Complexes: The triazole ring can coordinate with metal ions, which is useful in the study of metalloproteins and enzyme activities.

- Building Block for New Materials: It has potential applications in creating materials with specific properties such as corrosion inhibitors and catalysts.

The compound exhibits significant biological activities, particularly in oncology and antimicrobial research.

Anticancer Activity:

Recent studies have demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Melanoma (IGR39) | 6.2 | |

| Triple-negative breast cancer (MDA-MB-231) | 43.4 | |

| Pancreatic carcinoma (Panc-1) | 27.3 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell migration through the disruption of key signaling pathways involved in cell proliferation.

Antimicrobial Properties:

The compound also shows promising antimicrobial activity against bacteria and fungi. A study indicated that certain derivatives exhibited effective inhibition against various microbial strains, suggesting its potential as a new class of antimicrobial agents .

Industrial Applications

In the industrial sector, this compound can be explored for:

- Development of Corrosion Inhibitors: Its thiol group can enhance protective properties against metal corrosion.

- Catalysts in Organic Reactions: The unique structure may facilitate various catalytic processes.

Case Study 1: Anticancer Research

A recent investigation into the anticancer properties of triazole-thiols highlighted the effectiveness of 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol against melanoma cells. The study found that treatment with this compound led to significant apoptosis induction in melanoma cell lines, establishing its potential for targeted cancer therapies .

Case Study 2: Antimicrobial Activity

In a study focused on synthesizing novel triazole derivatives, researchers found that certain compounds demonstrated remarkable activity against resistant strains of bacteria and fungi. The findings suggest that modifications to the triazole-thiol structure can enhance antimicrobial efficacy .

Wirkmechanismus

The mechanism of action of 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in the study of metalloproteins and enzymes. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Triazole-3-thiol derivatives are highly tunable, with biological activity heavily influenced by substituents on the triazole ring and adjacent aromatic groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Triazole-3-thiol Derivatives

Anticancer Activity

- Pyridine-containing analogues (e.g., 5-(pyridin-4-yl)-triazole-3-thiol) form metal complexes with Cu(II) and Zn(II), showing significant inhibition of MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines .

- Bromophenyl-substituted derivatives (e.g., 4-(4-bromophenyl)-5-(pyridin-2-yl)-triazole-3-thiol) induce endoplasmic reticulum stress-mediated apoptosis in non-small cell lung cancer cells .

Antiviral Activity

Antimicrobial and Antiradical Activity

- Fluorophenyl and isopropyl substituents (e.g., 4-(2-fluorophenyl)-5-(isopropyl)-triazole-3-thiol) contribute to antimicrobial and antioxidant effects, as observed in plant extracts .

- Pyrazole-containing derivatives demonstrate moderate DPPH radical scavenging activity (40–60% at 100 μM) .

Physicochemical Properties

- Metal Coordination : Pyridinyl and Schiff base substituents enable chelation with transition metals, critical for anticancer and antimicrobial mechanisms .

Biologische Aktivität

4-(2-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, with CAS number 452053-06-4, is a compound belonging to the class of triazole-thiols. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize the available data on its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-triazole-thiols exhibit significant cytotoxic effects against various cancer cell lines. The compound 4-(2-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol was tested against several human cancer cell lines including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Melanoma (IGR39) | 6.2 | |

| Triple-negative breast cancer (MDA-MB-231) | 43.4 | |

| Pancreatic carcinoma (Panc-1) | 27.3 |

In particular, the compound demonstrated enhanced selectivity towards melanoma cells compared to other tested cell lines, suggesting a potential for targeted cancer therapies.

The mechanism by which triazole-thiols exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell migration. Compounds similar to 4-(2-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol have shown to inhibit key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that triazole derivatives possess broad-spectrum antibacterial properties. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Fungicidal activity |

The presence of the thiol group is critical for its antimicrobial activity as it can interact with thiol-containing enzymes in microbial cells.

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with a pyridine substituent exhibited higher cytotoxicity against melanoma cells compared to those without .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial effects of triazole-thiols against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds could serve as effective alternatives to conventional antibiotics due to their ability to inhibit bacterial growth .

Q & A

Q. Optimization Tips :

- Use methanol or i-propanol as solvents for better solubility of intermediates .

- Adjust NaOH molar ratios (1:1 to 1:1.2) to minimize side reactions during alkylation .

- Microwave irradiation (e.g., 100–150°C, 10–30 min) enhances cyclization efficiency .

How should researchers characterize the structural integrity of this compound and its derivatives using spectroscopic methods?

Basic Research Focus

A combination of techniques is critical:

¹H/¹³C NMR : Confirm substituent positions via characteristic shifts:

- Pyridin-3-yl protons: δ 8.5–9.0 ppm (aromatic protons) .

- Triazole-thiol protons: Disappearance of -SH peak (δ ~13 ppm) after alkylation .

IR Spectroscopy :

LC-MS/HR-MS : Verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns. For example, m/z 289.38 aligns with the molecular formula C₁₃H₁₁N₃O₂S₂ .

Elemental Analysis : Validate purity (>95%) and stoichiometry .

What computational strategies are effective in predicting the biological activity or toxicity of this triazole derivative?

Q. Advanced Research Focus

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal CYP51 or bacterial enzymes. Prioritize compounds with docking scores ≤ -8.0 kcal/mol .

ADME/Tox Prediction :

- SwissADME or ProTox-II for evaluating bioavailability (e.g., Lipinski’s Rule of Five) and hepatotoxicity. Compounds with topological polar surface area (TPSA) < 140 Ų show better membrane permeability .

DFT Calculations :

- Gaussian 09 with B3LYP/6-31G(d) basis set to correlate NMR/IR data with electronic properties (e.g., HOMO-LUMO gaps) .

How can contradictory spectral data between experimental and theoretical models (e.g., NMR shifts) be resolved?

Q. Advanced Research Focus

Benchmark Computational Models :

- Compare DFT-predicted NMR shifts (e.g., via GIAO method) with experimental data. Adjust solvent parameters (e.g., PCM model for methanol) to improve accuracy .

Dynamic Effects :

- Account for tautomerism (e.g., thiol-thione equilibrium) using MD simulations or variable-temperature NMR .

Cross-Validation :

- Use multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. NMR for solution-state) .

What strategies are recommended for designing derivatives with enhanced bioactivity while maintaining low toxicity?

Q. Advanced Research Focus

Systematic Substitution :

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance antimicrobial activity .

Mannich Bases/Schiff Bases :

Toxicity Screening :

What in vitro and in vivo models are suitable for evaluating the compound's pharmacological potential?

Q. Advanced Research Focus

In Vitro Models :

- Antimicrobial : MIC assays against Candida albicans or Staphylococcus aureus .

- Antioxidant : DPPH radical scavenging (IC₅₀ < 50 µM indicates high activity) .

In Vivo Models :

- Acute toxicity studies in rodents (OECD 423 guidelines) to determine LD₅₀ .

- Murine models for fungal infections to assess efficacy of lead compounds .

Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.